2-(Hydroxymethyl)homomorpholine
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Overview
Description
“(1,4-Oxazepan-2-yl)methanol” is a chemical compound with the molecular formula C6H13NO2 . It is also known as “(S)-(1,4-Oxazepan-2-yl)methanol hydrochloride” with a molecular weight of 167.64 .
Molecular Structure Analysis
The molecular structure of “(1,4-Oxazepan-2-yl)methanol” consists of a seven-membered ring with one nitrogen and one oxygen atom . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.
Physical and Chemical Properties Analysis
It has a storage temperature of 2-8°C . The compound’s physical form and properties can be further analyzed using techniques such as melting point determination, solubility testing, and spectroscopic analysis.
Scientific Research Applications
Synthesis of Chiral Secondary Alcohols
Martens et al. (1992) described the use of chiral oxazaborolidine, derived from (S)-α,α-diphenyl-(indolin-2-yl)methanol, as an excellent catalyst for borane reduction of prochiral ketones to chiral secondary alcohols, demonstrating the importance of these compounds in the synthesis of chiral molecules (Martens, Dauelsberg, Behnen, & Wallbaum, 1992).
Crystallography and Molecular Structure Studies
The work by Ohishi et al. (1995) on the crystal structure of a related compound, (13-methyl-1,4,7,8,13,13b-hexahydro[1',2']oxazepino[2',3':1,2]-pyrido[3,4-b]indol-1-yl)methanol, highlights the use of oxazepane derivatives in understanding molecular conformations and intermolecular interactions (Ohishi, Sakamoto, Harusawa, Yoneda, & Kurihara, 1995).
Synthesis of Oxazine and Thiazine Derivatives
Reddy et al. (2012) reported the aza-Piancatelli rearrangement method for synthesizing oxazine and thiazine derivatives, showcasing the versatility of compounds like furan-2-yl(phenyl)methanol derivatives in organic synthesis (Reddy, Reddy, Lakshumma, Narasimhulu, Yadav, Sridhar, Reddy, & Kunwar, 2012).
Green Synthesis of Benzo[b][1,4]oxazin-2-yl)methanol Derivatives
Singh et al. (2015) developed a metal catalyst-free method for synthesizing racemic (3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol derivatives, highlighting the environmental benefits of such green chemistry approaches (Singh, Jayaprakash, Reddy, Nakhi, & Pal, 2015).
Synthesis of Chiral Bridged Azepanes
Wojaczyńska et al. (2012) studied the stereoselective ring expansion of 2-azanorbornan-3-yl methanols to create chiral-bridged azepanes, which is significant for the synthesis of novel bicyclic systems (Wojaczyńska, Turowska-Tyrk, & Skarżewski, 2012).
Applications in Catalysis and Synthesis
Etayo et al. (2016) discussed the use of tris(triazolyl)methanol ligands in catalysis, which are relevant for transition metal-mediated reactions, demonstrating the importance of these compounds in synthetic chemistry (Etayo, Ayats, & Pericàs, 2016).
Safety and Hazards
“(1,4-Oxazepan-2-yl)methanol” is sold “as-is” without any warranty of merchantability, fitness for a particular purpose, or against infringement of intellectual property rights . It has hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Mechanism of Action
Target of Action
This compound is a unique chemical provided to early discovery researchers , and its primary targets and their roles are yet to be elucidated.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Specific information on how such factors influence the action of 2-(hydroxymethyl)homomorpholine is currently unavailable .
Properties
IUPAC Name |
1,4-oxazepan-2-ylmethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c8-5-6-4-7-2-1-3-9-6/h6-8H,1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOMOXHNWEMMVCR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(OC1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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